Methyloctanoat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biofuel Production

Methyl octanoate is a significant component of fatty acid methyl esters (FAMEs), which are used as biodiesel. The sustainability and reduced environmental impact of biodiesel compared to traditional fossil fuels make methyl octanoate a subject of intense research.

- Production Methods : Methyl octanoate can be synthesized through the esterification process involving methanol and octanoic acid. Other methods include transesterification of triglycerides from vegetable oils and animal fats.

- Research Findings : Studies have shown that methyl octanoate exhibits favorable properties as a biodiesel fuel, such as high cetane number and low viscosity. Research on its oxidation kinetics in biodiesel-ethanol mixtures has provided insights into optimizing its use in renewable energy applications .

| Property | Value |

|---|---|

| Flash Point | 82 °C |

| Density | 0.85 g/cm³ |

| Cetane Number | 55 |

Pharmaceutical Applications

Methyl octanoate's biocompatibility and lipophilic nature make it an attractive candidate for drug delivery systems.

- Drug Delivery : Research is ongoing to evaluate the efficacy of methyl octanoate as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. Its ability to penetrate biological membranes is critical for targeted drug delivery.

- Case Study : A study explored the use of methyl octanoate in formulating nanoparticles for delivering anti-cancer drugs, demonstrating improved therapeutic outcomes with reduced side effects compared to conventional methods.

Food Science

In the food industry, methyl octanoate contributes to flavor profiles and has potential applications in food preservation.

- Flavoring Agent : It is naturally found in various fruits and dairy products, contributing to their characteristic flavors. Research into flavor perception has utilized methyl octanoate to develop novel flavoring agents .

- Antimicrobial Properties : Studies have investigated the antimicrobial effects of methyl octanoate against foodborne pathogens, suggesting its potential as a natural preservative.

| Application | Description |

|---|---|

| Flavoring Agent | Enhances fruit flavors |

| Antimicrobial Agent | Preserves food products |

Fragrance Industry

Methyl octanoate is also utilized in the fragrance industry due to its pleasant fruity aroma.

- Perfume Formulation : It serves as a key ingredient in various perfumes and scented products, enhancing olfactory appeal. Its safety profile has been evaluated in fragrance ingredient assessments, confirming its low risk for phototoxicity and allergenicity .

Chemical Research

Methyl octanoate's reactivity with acids and other alcohols makes it valuable in chemical research.

Wirkmechanismus

Target of Action

Methyl octanoate, also known as caprylic acid methyl ester or methyl caprylate , is a saturated organic compound that belongs to the class of fatty acid methyl esters (FAMEs) . It primarily targets enzymes involved in catalytic decarboxylation and decarbonylation reactions .

Mode of Action

Methyl octanoate interacts with its targets by serving as a reactant in the preparation of C7 and C8 hydrocarbons . This interaction occurs in the presence of a Pt/Al2O3 catalyst .

Biochemical Pathways

The biochemical pathways affected by methyl octanoate involve the decarboxylation and decarbonylation of hydrocarbons . These reactions lead to the production of C7 and C8 hydrocarbons . The downstream effects of these pathways are yet to be fully understood and are a subject of ongoing research.

Pharmacokinetics

For instance, it is likely to be poorly soluble in water , which could impact its absorption and distribution in the body

Result of Action

The primary result of methyl octanoate’s action is the production of C7 and C8 hydrocarbons . It is also used as a component of biodiesel-bioethanol surrogate fuel models to study the kinetics of oxidation .

Action Environment

The action of methyl octanoate can be influenced by various environmental factors. For instance, the presence of a Pt/Al2O3 catalyst is necessary for its role in the production of C7 and C8 hydrocarbons . Additionally, its solubility in water could be affected by the pH and temperature of the environment . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of methyl octanoate.

Biochemische Analyse

Biochemical Properties

It is known that it belongs to the class of fatty acid methyl esters (FAMEs)

Molecular Mechanism

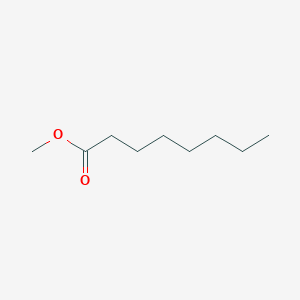

It is known that it results from the formal condensation of the carboxy group of octanoic acid with the hydroxy group of methanol

Metabolic Pathways

It is known to be a fatty acid methyl ester , and fatty acid methyl esters are known to be involved in various metabolic pathways

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Methyloctanoat kann durch Veresterung von Octansäure mit Methanol in Gegenwart eines sauren Katalysators synthetisiert werden . Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten unter Rückflussbedingungen, um die Reaktion bis zur Vollendung zu treiben.

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von Methyloctanoat einem ähnlichen Veresterungsprozess. Die Reaktion wird in großen Reaktoren mit kontinuierlicher Entfernung von Wasser durchgeführt, um das Gleichgewicht in Richtung der Bildung des Esters zu verschieben. Zu den häufig verwendeten sauren Katalysatoren gehören Schwefelsäure und p-Toluolsulfonsäure.

Arten von Reaktionen:

Oxidation: Methyloctanoat kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel.

Reduktion: Der Ester kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Alkohol reduziert werden.

Substitution: Methyloctanoat kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Estergruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydroxid in wässrigen oder alkoholischen Lösungen.

Wichtigste gebildete Produkte:

Oxidation: Octansäure oder andere oxidierte Derivate.

Reduktion: Octanol.

Substitution: Verschiedene substituierte Ester, abhängig vom verwendeten Nucleophil.

Vergleich Mit ähnlichen Verbindungen

Methyl hexanoate: Another fatty acid methyl ester with a shorter carbon chain.

Methyl decanoate: A fatty acid methyl ester with a longer carbon chain.

Ethyl octanoate: An ester of octanoic acid with ethanol instead of methanol.

Uniqueness: Methyl octanoate is unique due to its specific chain length, which influences its physical and chemical properties. It has a distinct boiling point and solubility profile compared to its shorter and longer chain counterparts .

Biologische Aktivität

Methyl octanoate, also known as methyl caprylate, is a fatty acid methyl ester derived from octanoic acid and methanol. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including food science, pharmacology, and biodiesel production. This article delves into the biological activity of methyl octanoate, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.

Methyl octanoate has the chemical formula and is characterized by its fruity odor and lipophilic nature. It is commonly found in fruits and dairy products, contributing to their flavor profiles. The compound is synthesized primarily through the esterification process of octanoic acid with methanol.

Biological Activities

Methyl octanoate exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that methyl octanoate possesses antimicrobial activity, making it a candidate for food preservation applications. Its effectiveness against various pathogens has been documented, suggesting potential use as a natural preservative in the food industry.

- Drug Delivery Systems : Due to its biocompatibility and lipophilic characteristics, methyl octanoate is being explored as a carrier for drug delivery systems. Studies are ongoing to evaluate its efficacy in enhancing drug solubility and targeting specific tissues within the body.

- Flavoring Agent : In food science, methyl octanoate is utilized for its flavoring properties. It plays a significant role in flavor perception studies and the development of novel flavoring agents.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial effects of methyl octanoate against common foodborne pathogens. Results showed that concentrations of 0.5% to 1% effectively inhibited growth in bacteria such as Salmonella and E. coli, highlighting its potential as a natural preservative.

- Drug Delivery Applications : In a pharmacological study, methyl octanoate was used as a solvent for poorly soluble drugs. The results indicated improved bioavailability and reduced side effects compared to traditional delivery methods.

- Biodiesel Production : Methyl octanoate is also studied for its potential as a biodiesel precursor. Research shows that it can be produced from renewable feedstocks like vegetable oils and animal fats, contributing to sustainable energy solutions.

Data Tables

The following table summarizes key characteristics and comparative data related to methyl octanoate:

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 158.24 g/mol |

| Boiling Point | 196 °C |

| Density | 0.86 g/cm³ |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Effective against E. coli and Salmonella |

Catalytic Activity

Research on the catalytic deoxygenation of methyl octanoate has revealed insights into its reaction pathways when subjected to various catalysts. A study demonstrated that using platinum-supported catalysts resulted in the formation of hydrocarbons with one carbon less than the original fatty acid structure. The selectivity towards desired products varied significantly based on reaction conditions, with optimal conditions yielding up to 61% conversion efficiency .

Eigenschaften

IUPAC Name |

methyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHZJRVDZXSNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Record name | METHYL OCTANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026864 | |

| Record name | Methyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl octanoate appears as a colorless liquid. Insoluble in water and about the same density as water. Used to make other chemicals., Liquid, Colorless liquid with a strong fruity odor like oranges; [HSDB], colourless to pale yellow, oily liquid with a winey, fruity, orange odour | |

| Record name | METHYL OCTANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl caprylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/220/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

192.9 °C @ 760 mm Hg, 194.00 to 195.00 °C. @ 760.00 mm Hg | |

| Record name | OCTANOIC ACID, METHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl caprylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; very soluble in alcohol, ether, In water, 64.4 mg/l @ 20 °C, 0.0644 mg/mL at 20 °C, soluble in alcohol; insoluble in water | |

| Record name | OCTANOIC ACID, METHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl caprylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/220/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8775 @ 20 °C/4 °C, 0.875-0.890 | |

| Record name | OCTANOIC ACID, METHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/220/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

COLORLESS, OILY LIQUID | |

CAS No. |

111-11-5 | |

| Record name | METHYL OCTANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl octanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MO740X6QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTANOIC ACID, METHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl caprylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-40 °C | |

| Record name | OCTANOIC ACID, METHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl caprylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031291 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of methyl octanoate in fruit aroma?

A1: Methyl octanoate is a significant contributor to the aroma profile of various fruits, including pineapple [], soursop [, ], blackberry [], guava [], and African medlar (Vangueria infausta) [, , ]. It is often described as having a fruity and sweet aroma.

Q2: How does the concentration of methyl octanoate change during fruit ripening?

A2: Studies on guava [] and pineapple [] have shown that the concentration of methyl octanoate generally increases as the fruit ripens.

Q3: How is methyl octanoate affected by the drying process in fruits?

A3: Research on African medlar [] indicates that methyl octanoate is well-preserved during the initial drying phases but significantly decreases after prolonged drying. This loss is potentially linked to sugar crystallization within the fruit matrix [].

Q4: What other volatile compounds are typically found alongside methyl octanoate in fruits?

A4: Methyl octanoate often coexists with other esters like methyl hexanoate, ethyl hexanoate, and ethyl octanoate in various fruits [, , , , ]. Other compound classes like aldehydes, alcohols, and terpenes are also present, contributing to the overall aroma profile [, , ].

Q5: What is the molecular formula and weight of methyl octanoate?

A5: The molecular formula of methyl octanoate is C9H18O2, and its molecular weight is 158.24 g/mol [].

Q6: How can methyl octanoate be synthesized in a laboratory setting?

A6: One method involves the alkali-catalyzed transmethylation of oils and fats, followed by gas chromatography analysis using methyl nonanoate as an internal standard [].

Q7: Can methyl octanoate be synthesized by plants?

A7: Yes, apples have demonstrated the ability to synthesize methyl octanoate when supplied with specific alcohols and methyl esters of fatty acids []. This suggests the presence of an active β-oxidation pathway for fatty acids in these fruits.

Q8: What are some applications of methyl octanoate in the food industry?

A8: Methyl octanoate is primarily used as a flavoring agent in various food products, including beverages, candies, and baked goods, due to its fruity aroma.

Q9: Can methyl octanoate be used as a biodiesel fuel or fuel additive?

A9: Research has explored the combustion characteristics of methyl octanoate as a biodiesel surrogate fuel, particularly in blends with ethanol [] and butanol []. These studies investigated its impact on emissions and combustion efficiency.

Q10: Are there any applications of methyl octanoate in pest control?

A10: Methyl octanoate is a component of the aggregation pheromone used to monitor and control the coconut rhinoceros beetle (Oryctes rhinoceros) [, ]. Traps baited with this pheromone are effective in attracting both male and female beetles.

Q11: How does methyl octanoate affect the growth and development of insects?

A11: Studies on the azalea lace bug (Stephanitis pyrioides) have shown that methyl octanoate, when applied as a foliar spray, can accelerate insect development []. The exact mechanism behind this effect remains unclear but might be linked to alterations in the nutritional quality of the host plant.

Q12: Does methyl octanoate have any known effects on cellular respiration?

A12: Research on Boletus variegatus mycelium indicates that methyl octanoate can inhibit endogenous respiration []. This inhibition appears to be related to the interaction between methyl octanoate and the lipid components of the cytoplasmic membrane, potentially affecting membrane permeability.

Q13: Are there any studies on the impact of methyl octanoate on animal models?

A13: Research has investigated the effects of pre-administered methyl octanoate on tryptophan absorption in rats []. Results suggest that methyl octanoate can inhibit tryptophan absorption, potentially by affecting the structural and functional integrity of the intestinal membrane.

Q14: How does methyl octanoate compare to other medium-chain triglycerides (MCTs) in terms of its biological effects?

A14: While research on methyl octanoate's specific biological effects is limited, studies comparing low-lauric acid virgin coconut oil (modified to include higher concentrations of methyl octanoate and methyl decanoate) to standard virgin coconut oil and MCTs in a mouse model of hypercholesterolemia showed distinct differences in lipid profiles []. This suggests that modifying the fatty acid composition of oils, including increasing methyl octanoate content, can lead to different physiological outcomes compared to conventional MCTs or lauric acid-rich oils.

Q15: What analytical techniques are commonly used to identify and quantify methyl octanoate?

A15: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely employed technique for analyzing methyl octanoate in various matrices, including fruits [, , , ], biodiesel blends [, ], and insect pheromone extracts [, ]. Solid Phase Microextraction (SPME) is often used as a sample preparation technique prior to GC-MS analysis to concentrate volatile compounds like methyl octanoate [, ].

Q16: Are there specific challenges associated with analyzing methyl octanoate in complex matrices?

A16: Yes, the presence of sugars in fruit samples can interfere with GC analysis, leading to the formation of degradation products like furfural and HMF []. To address this, researchers have developed specific extraction procedures using hydrophobic columns to selectively retain methyl octanoate and other volatile aroma compounds while eliminating interfering sugars [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.